Product packaging for 2,6-Dichloro-4-methylbenzyl bromide(Cat. No.:CAS No. 1807183-11-4)

2,6-Dichloro-4-methylbenzyl bromide

Cat. No.: B1411051
CAS No.: 1807183-11-4
M. Wt: 253.95 g/mol
InChI Key: UWRICABMAPHCCG-UHFFFAOYSA-N
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Description

Fundamental Role of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are organic compounds in which a halogen atom is attached to a carbon atom that is, in turn, directly bonded to a benzene (B151609) ring. quora.com This structural motif imparts unique reactivity to the molecule, making benzylic halides highly valuable intermediates in organic synthesis. quora.com The benzylic position is particularly reactive due to the ability of the adjacent benzene ring to stabilize reactive intermediates, such as carbocations, radicals, or carbanions, through resonance. libretexts.orgucalgary.ca This stabilization lowers the activation energy for various reactions, allowing for selective transformations at the benzylic carbon. libretexts.org

Overview of Key Reactivity Modes for Benzylic Halides in Organic Transformations

Benzylic halides readily participate in nucleophilic substitution reactions. ucalgary.caucalgary.ca The specific mechanism, either SN1 or SN2, is influenced by the substitution pattern of the benzylic carbon and the reaction conditions. Primary benzylic halides typically favor the SN2 pathway, while secondary and tertiary benzylic halides are more inclined to react via an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.cachemistry.coach This reactivity allows for the introduction of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Beyond nucleophilic substitution, benzylic halides can also undergo other important transformations:

Elimination Reactions: Under appropriate conditions with a base, benzylic halides can undergo elimination reactions to form conjugated alkenes. ucalgary.ca

Radical Halogenation: The benzylic C-H bond can be selectively halogenated via a radical mechanism. ucalgary.ca

Oxidation: The benzylic position can be oxidized to form carboxylic acids. ucalgary.ca

Positioning of 2,6-Dichloro-4-methylbenzyl Bromide within the Landscape of Substituted Benzylic Halide Chemistry

This compound is a substituted benzylic halide, meaning the benzene ring contains additional functional groups. The presence of two chlorine atoms and a methyl group on the aromatic ring significantly influences the reactivity of the benzylic bromide. The electron-withdrawing nature of the chlorine atoms can affect the stability of any potential carbocation intermediate, while the methyl group is weakly electron-donating. This specific substitution pattern modulates the electronic properties of the benzene ring and, consequently, the reactivity of the benzylic position, making it a subject of interest for chemists exploring the nuanced reactivity of substituted benzylic halides.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

PropertyValue
Molecular Formula C8H7BrCl2
Molecular Weight 251.91 g/mol
Appearance Solid
InChI InChI=1S/C8H7BrCl2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3
InChIKey UWRICABMAPHCCG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)Cl)CBr)Cl

Table 1: Physicochemical properties of this compound. Data sourced from PubChem. uni.lu

Comparison with Related Benzylic Halides

To better understand the influence of the substituents, it is useful to compare this compound with related, less substituted benzylic halides.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Methylbenzyl bromide C8H9Br185.0634-36218-220
2,4-Dichlorobenzyl bromide C7H5BrCl2239.92--
2,6-Dichlorobenzyl bromide C7H5BrCl2239.9254-56-

Table 2: Comparison of physical properties of related benzylic halides. Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.govsigmaaldrich.com

The data in Table 2 illustrates how the addition of chlorine atoms and the position of the methyl group can alter the physical properties of the benzylic bromide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrCl2 B1411051 2,6-Dichloro-4-methylbenzyl bromide CAS No. 1807183-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRICABMAPHCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dichloro 4 Methylbenzyl Bromide and Structural Analogues

Halogenation Strategies for Benzylic Systems

The introduction of a halogen, specifically bromine, at the benzylic position of a substituted toluene (B28343) derivative is a key step in the synthesis of the target compound. This transformation is typically achieved through radical-mediated reactions.

Benzylic Bromination via Radical Mechanisms (e.g., H2O2–HBr Systems)

A prominent method for benzylic bromination involves the use of a hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) system. researchgate.netsciencemadness.org This approach is considered a "greener" alternative to traditional methods that use N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride. sciencemadness.orgchemistrysteps.com The H₂O₂–HBr system generates bromine radicals in situ, which then selectively abstract a hydrogen atom from the benzylic position. researchgate.netsciencemadness.org This selectivity is attributed to the lower bond dissociation energy of benzylic C-H bonds compared to other alkyl C-H bonds, leading to the formation of a resonance-stabilized benzylic radical. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The reaction is often initiated by light or a radical initiator. sciencemadness.orgchadsprep.com For instance, illumination with an incandescent light bulb has been shown to be effective. sciencemadness.org The process involves the homolytic cleavage of the bromine molecule to form bromine radicals, which then propagate the chain reaction by abstracting a benzylic hydrogen. libretexts.org The resulting benzylic radical then reacts with a bromine molecule to form the desired benzyl (B1604629) bromide and another bromine radical, continuing the cycle. chemistrysteps.com

The H₂O₂-HBr system has been successfully applied to various substituted toluenes, demonstrating its versatility. researchgate.netsciencemadness.org The reaction can be carried out in water, which is a significant environmental advantage over traditional organic solvents. sciencemadness.org

Chlorination and Bromination in Halogenated Aromatic Precursors

The synthesis of 2,6-dichloro-4-methylbenzyl bromide inherently starts from a halogenated aromatic precursor. The chlorine atoms on the aromatic ring are typically introduced prior to the benzylic bromination. Electrophilic aromatic substitution is the fundamental mechanism for introducing halogens like chlorine and bromine onto the benzene (B151609) ring. youtube.comdocbrown.info This process usually requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen. youtube.commasterorganicchemistry.com

For the synthesis of this compound, the starting material would be 2,6-dichloro-4-methyltoluene. The subsequent benzylic bromination would then proceed as described in the section above. It is important to note that under radical conditions, the halogenation will preferentially occur at the benzylic position rather than on the aromatic ring. masterorganicchemistry.comchadsprep.com Conversely, under electrophilic aromatic substitution conditions (Lewis acid catalysis), further halogenation would occur on the ring if any activated positions were available. docbrown.info

Precursor Transformation Routes to this compound

Beyond direct benzylic halogenation, the target compound can also be synthesized through the transformation of other functional groups on the benzylic carbon.

Synthesis from Arylmethanes and Related Aromatic Derivatives

The direct conversion of an arylmethane, such as 2,6-dichloro-4-methyltoluene, to this compound is the most direct route. masterorganicchemistry.com This transformation is a classic example of free-radical halogenation. masterorganicchemistry.com As previously discussed, reagents like N-bromosuccinimide (NBS) or the H₂O₂-HBr system can be employed to achieve this selective bromination at the benzylic carbon. sciencemadness.orgchemistrysteps.comchadsprep.com The stability of the intermediate benzylic radical is the key factor driving the regioselectivity of this reaction. chemistrysteps.comyoutube.com

Conversion of Benzylic Alcohols or Ethers to Benzylic Bromides

An alternative synthetic pathway involves the conversion of a benzylic alcohol, such as (2,6-dichloro-4-methylphenyl)methanol, into the corresponding benzyl bromide. This transformation can be achieved using various brominating agents.

One common method is the use of phosphorus tribromide (PBr₃). mdpi.com This reagent reacts with the alcohol to form a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction. libretexts.org Another effective system for this conversion is a combination of triphenylphosphine (B44618) and tribromoisocyanuric acid. researchgate.netresearchgate.net This method proceeds under neutral conditions and is applicable to a range of primary and secondary benzylic alcohols. researchgate.netresearchgate.net

Hydrogen bromide (HBr) itself can also be used to convert benzylic alcohols to benzyl bromides. youtube.com The reaction is acid-catalyzed, where the protonation of the hydroxyl group makes it a better leaving group (water). libretexts.org The resulting carbocation (in the case of an Sₙ1 mechanism) or the carbon atom bearing the protonated hydroxyl group (in an Sₙ2 mechanism) is then attacked by the bromide ion. youtube.comlibretexts.org

The choice of reagent for this transformation often depends on the specific substrate and the desired reaction conditions, such as temperature and solvent.

Reactivity Profile and Mechanistic Principles of 2,6 Dichloro 4 Methylbenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of 2,6-dichloro-4-methylbenzyl bromide is a key site for nucleophilic substitution reactions. The reactivity of this compound is influenced by the stability of the potential carbocation intermediate and the steric hindrance around the reaction center.

Benzylic halides, such as this compound, can undergo nucleophilic substitution through both S_N1 and S_N2 mechanisms. quora.com The preferred pathway is dependent on factors like the structure of the halide, the nature of the nucleophile, the solvent, and the reaction conditions. quora.comstackexchange.com

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group departs first, forming a resonance-stabilized benzylic carbocation. quora.comucalgary.ca This intermediate is then attacked by a nucleophile. The stability of the benzylic carbocation, due to the delocalization of the positive charge over the aromatic ring, makes the S_N1 pathway favorable. quora.com Generally, secondary and tertiary benzylic halides tend to react via an S_N1 pathway. ucalgary.ca

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance. youtube.com Primary benzylic halides typically favor the S_N2 pathway. ucalgary.ca The transition state in an S_N2 reaction of a benzylic halide is stabilized by the adjacent pi-system of the aromatic ring, which can increase the reaction rate. stackexchange.com

For this compound, a primary benzylic halide, the S_N2 mechanism is generally expected to be the predominant pathway, especially with strong nucleophiles. ucalgary.ca However, under conditions that favor carbocation formation (e.g., with a weak nucleophile or in a polar, protic solvent), an S_N1 mechanism can also occur. stackexchange.com

The electrophilic benzylic carbon in this compound readily reacts with various heteroatom nucleophiles to form stable carbon-heteroatom bonds.

Carbon-Oxygen (C-O) Bond Formation: Ethers can be synthesized through the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile and displaces the bromide from the benzylic carbon. masterorganicchemistry.comyoutube.com This reaction typically follows an S_N2 mechanism, especially when using a primary halide like this compound. masterorganicchemistry.com Another method involves the alkoxymercuration-demercuration of an alkene, which results in the Markovnikov addition of an alcohol to form an ether. libretexts.org

Carbon-Nitrogen (C-N) Bond Formation: Amines can be synthesized by the reaction of this compound with ammonia (B1221849) or other amines. libretexts.orglibretexts.org However, this direct alkylation can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts due to overalkylation. libretexts.org To achieve more controlled synthesis of primary amines, methods like the Gabriel synthesis or the use of azide (B81097) anion followed by reduction are employed. libretexts.org The reaction with ammonia can proceed via an S_N2 mechanism, particularly in a solvent like liquid ammonia. stackexchange.com

Carbon-Sulfur (C-S) Bond Formation: Thioethers are readily formed by the reaction of this compound with thiolates (the conjugate bases of thiols). arkat-usa.orgsciensage.info This reaction is a versatile method for creating C-S bonds. arkat-usa.org An iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides has also been developed to synthesize thioethers without the need for a terminal reductant. acs.orgnih.gov This method demonstrates good functional group tolerance. acs.org

Table 1: Examples of C-Heteroatom Bond Forming Reactions

Reactant 1 Nucleophile/Reagent Product Type Reference(s)
This compound Alkoxide (RO⁻) Ether masterorganicchemistry.comyoutube.com
This compound Ammonia (NH₃) Amine libretexts.orglibretexts.org
This compound Thiolate (RS⁻) Thioether arkat-usa.orgsciensage.info
This compound Disulfide (RSSR) / Fe catalyst Thioether acs.orgnih.gov

Cross-Coupling Reactions Involving the Benzylic Bromide Moiety

Cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds, and the benzylic bromide moiety of this compound is an excellent substrate for such transformations.

Transition-metal catalysis, particularly with iron and palladium, has been instrumental in developing efficient cross-coupling reactions involving benzylic halides.

Iron-Catalyzed Cross-Coupling: Iron, being an inexpensive and environmentally friendly metal, has been utilized in cross-coupling reactions. oup.com Iron-catalyzed cross-coupling of benzylic chlorides with aryl Grignard reagents has been shown to produce diarylmethanes. oup.com The selectivity of these reactions can be controlled by the choice of ligands. oup.com Furthermore, an iron-catalyzed cross-electrophile coupling between benzyl halides and disulfides has been developed for the synthesis of thioethers. acs.orgthieme-connect.com

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for a variety of cross-coupling reactions. taylorandfrancis.com The Kumada-Corriu reaction, which couples secondary benzylic bromides with aryl and alkenyl Grignard reagents, has been successfully developed using a palladium catalyst with a Xantphos ligand to minimize side reactions. acs.orgnih.gov Palladium-catalyzed cross-coupling of benzyl bromides with diazoesters provides a stereoselective route to (E)-α,β-diarylacrylates. acs.org Palladium nanoparticles have also been used for Hiyama coupling reactions between benzylic halides and aryltrialkoxysilanes to synthesize diarylmethanes. organic-chemistry.org

Table 2: Transition-Metal-Catalyzed Cross-Coupling Reactions

Catalyst Coupling Partner Product Type Reference(s)
Iron Aryl Grignard Reagent Diarylmethane oup.com
Iron Disulfide Thioether acs.orgthieme-connect.com
Palladium Aryl/Alkenyl Grignard Reagent Aryl/Alkenyl-substituted methane acs.orgnih.gov
Palladium Diazoester (E)-α,β-Diarylacrylate acs.org
Palladium Aryltrialkoxysilane Diarylmethane organic-chemistry.org

Diarylmethanes are important structural motifs in many biologically active molecules. nih.gov One classic method for their synthesis is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction. nih.gov In this reaction, a benzylic halide like this compound can act as the electrophile, reacting with an electron-rich aromatic ring in the presence of a Lewis acid catalyst.

More recently, methods have been developed that avoid the use of strong Lewis acids. For instance, benzylic halides can undergo electrophilic substitution with electron-rich arenes in the presence of phosphonic acid to produce diarylmethanes. rsc.org Additionally, zinc-mediated, palladium-catalyzed couplings between benzylic halides and aryl halides in water provide a green and efficient route to unsymmetrical diarylmethanes. nih.gov

Reduction and Dehalogenation Chemistry of Benzylic Bromides

The benzylic bromide of this compound can be removed through reduction and dehalogenation reactions. These transformations are useful for converting the benzyl bromide to a methyl group or for other synthetic manipulations.

Benzylic halides can be reduced to the corresponding hydrocarbons. rsc.org A metal-free method using phosphonic acid and iodine has been reported for the dehalogenation of benzyl bromides, chlorides, and iodides, yielding the corresponding toluene (B28343) derivatives in high yields. rsc.orgresearchgate.net Another approach involves a frustrated Lewis pair (FLP) catalyzed hydrodehalogenation of benzyl halides using H₂ gas. bham.ac.uk This method is effective for a range of benzyl halides. bham.ac.uk Furthermore, aryl halides can be reduced to arenes using 2-propanol as a reductant in the presence of a radical initiator. organic-chemistry.org

Selective Debromination Methodologies

The selective removal of the bromine atom from this compound, a process known as debromination or hydrodebromination, yields 2,6-dichloro-p-xylene. This transformation is a reductive process that can be achieved using various methodologies. While specific studies on the debromination of this compound using phosphonic acid systems are not extensively detailed in the surveyed literature, general principles of benzyl halide reduction are applicable.

Commonly, this reduction is accomplished using a hydride source. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing benzyl halides to the corresponding hydrocarbon. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where a hydride ion (H⁻) displaces the bromide ion.

Another powerful method involves catalytic hydrogenation. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) with a source of hydrogen gas (H₂). The reaction occurs on the surface of the catalyst, where the C-Br bond is hydrogenolyzed.

The table below summarizes potential methods for the debromination of this compound.

Reagent System Product General Mechanism
NaBH₄ or LiAlH₄2,6-Dichloro-p-xyleneSₙ2 Nucleophilic Substitution
H₂, Pd/C2,6-Dichloro-p-xyleneCatalytic Hydrogenolysis
Bu₃SnH, AIBN2,6-Dichloro-p-xyleneFree Radical Reduction

Reductive Cleavage in Protective Group Strategies

Benzyl groups are frequently employed as protecting groups for alcohols and other functional groups in organic synthesis due to their relative stability and the various methods available for their removal (cleavage). organic-chemistry.org The 2,6-dichlorobenzyl group, derived from this compound, can serve a similar purpose, with its electronic properties modified by the chlorine substituents.

Reductive cleavage is a primary strategy for deprotection. numberanalytics.com The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst. The reaction is typically clean and high-yielding, producing the deprotected alcohol and 2,6-dichloro-p-xylene as a byproduct.

An alternative to hydrogen gas is transfer hydrogenolysis, which uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of the catalyst. This can be advantageous when dealing with substrates containing other reducible functional groups. organic-chemistry.org Dissolving metal reductions, such as with sodium in liquid ammonia (Na/NH₃), can also be used for the cleavage of benzyl ethers, although this method is less common.

Deprotection Method Reagents Byproduct
Catalytic HydrogenolysisH₂, Pd/C2,6-Dichloro-p-xylene
Transfer Hydrogenolysis1,4-Cyclohexadiene, Pd/C2,6-Dichloro-p-xylene
Dissolving Metal ReductionNa, liq. NH₃2,6-Dichloro-p-xylene

Radical and Electron Transfer Processes

The reaction of benzylic halides with activated carbon species like metallofullerenes involves electron transfer and radical pathways. While specific research on the interaction between this compound and metallofullerenes is not prominent, the general reactivity patterns of benzyl halides with fullerenes can be inferred. These reactions often proceed through an initial single-electron transfer (SET) from the fullerene (which can act as an electron donor) to the benzyl halide, leading to the cleavage of the carbon-bromine bond. This generates a benzyl radical and a bromide anion. The resulting 2,6-dichloro-4-methylbenzyl radical can then add to the fullerene cage, resulting in a functionalized fullerene derivative. The presence of the dichloro-substituents on the aromatic ring influences the electron affinity of the molecule and the stability of the resulting radical intermediate.

The benzylic position of this compound can be oxidized to the corresponding aldehyde, 2,6-dichloro-4-methylbenzaldehyde.

Periodinane-mediated Oxidation: Hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP), are mild and effective for oxidizing primary alcohols to aldehydes. wikipedia.org While DMP is primarily used for alcohols, its application can be conceptualized in a two-step sequence from the benzyl bromide. First, the bromide is hydrolyzed to the corresponding 2,6-dichloro-4-methylbenzyl alcohol, which is then oxidized by DMP under neutral conditions at room temperature to furnish the aldehyde. wikipedia.org This method is valued for its high chemoselectivity and tolerance of various functional groups. wikipedia.org

DDQ-mediated Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent known for its ability to perform C-H activation at benzylic and allylic positions. rsc.orgrsc.org The oxidation mechanism is believed to involve a hydride transfer from the benzylic carbon to the DDQ, generating a stabilized benzylic cation and the reduced hydroquinone (B1673460) form of DDQ. rsc.orgnih.gov For a substrate like this compound, direct oxidation might be complex. However, related benzylic C-H bonds in toluenes and benzyl ethers are readily oxidized. rsc.orgcdnsciencepub.com For instance, DDQ is widely used for the oxidative cleavage (deprotection) of p-methoxybenzyl (PMB) ethers, a reaction that proceeds via oxidation at the benzylic position. rsc.orgnih.gov The reaction of DDQ with toluene derivatives can yield insertion products where the benzylic carbon is functionalized. rsc.org

Oxidant Intermediate Final Product Key Feature
Dess-Martin Periodinane (DMP)2,6-Dichloro-4-methylbenzyl alcohol2,6-Dichloro-4-methylbenzaldehydeMild, neutral conditions, high selectivity wikipedia.org
DDQBenzylic Cation2,6-Dichloro-4-methylbenzaldehydeStrong oxidant, proceeds via hydride abstraction rsc.orgnih.gov

Reactions with Organometallic Reagents (e.g., Magnesium, Manganese)

Benzyl bromides readily react with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form Grignard reagents. chemicalforums.comchemicalbook.com In the case of this compound, the reaction yields 2,6-dichloro-4-methylbenzylmagnesium bromide.

The formation of this Grignard reagent transforms the electrophilic benzylic carbon into a potent nucleophile. This reagent is highly valuable in synthetic chemistry for forming new carbon-carbon bonds. For example, it can react with a variety of electrophiles such as aldehydes, ketones, esters, and carbon dioxide. Reaction with methanol (B129727) would result in protonation of the Grignard reagent, yielding 2,6-dichloro-p-xylene. doubtnut.com

Manganese salts, particularly manganese(II) chloride (MnCl₂), are used to catalyze cross-coupling reactions involving organometallic reagents. dtu.dkorganic-chemistry.org While often used in conjunction with Grignard reagents, manganese catalysis offers unique reactivity. For instance, the manganese-catalyzed cross-coupling of two different Grignard reagents can be achieved under an oxygen atmosphere. dtu.dk

The Grignard reagent, 2,6-dichloro-4-methylbenzylmagnesium bromide, can participate in manganese-catalyzed coupling reactions. It is believed that the Grignard reagent reacts with MnCl₂ to form a more reactive organomanganese species, possibly a triorganomanganate complex. dtu.dk This species can then couple with various organic halides (aryl, vinyl, or alkyl) in reactions that often proceed via radical mechanisms (Sᵣₙ1). dtu.dk This methodology provides a pathway to synthesize more complex molecules by joining the 2,6-dichloro-4-methylbenzyl moiety to other organic fragments. organic-chemistry.orgdtu.dkprinceton.edu

Organometallic Reagent Product/Intermediate Subsequent Reactivity
Magnesium (Mg)2,6-Dichloro-4-methylbenzylmagnesium bromideNucleophilic addition to carbonyls, CO₂, etc. chemicalforums.com
Manganese (MnCl₂)Organomanganese speciesCross-coupling with organic halides organic-chemistry.orgdtu.dk

Advanced Synthetic Applications of 2,6 Dichloro 4 Methylbenzyl Bromide

Utility in the Construction of Complex Organic Scaffolds

The unique substitution pattern of 2,6-dichloro-4-methylbenzyl bromide provides both steric hindrance and specific electronic properties that are advantageous in the synthesis of complex organic structures. These attributes are particularly useful in directing the assembly of multi-substituted aromatic systems and in the formation of large, cyclic, and polymeric molecules with defined architectures.

The synthesis of polysubstituted benzenes and biaryl compounds often requires careful strategic planning to control the regioselectivity of substitution reactions. libretexts.orglibretexts.org The order of substituent introduction is critical, as existing groups on the aromatic ring dictate the position of incoming groups. libretexts.orglibretexts.org In this context, this compound can be employed as a building block. For instance, the benzyl (B1604629) moiety can be introduced into a molecule, and subsequent transformations can modify the aromatic ring or the benzylic position. The chloro groups at the 2 and 6 positions exert a strong ortho,para-directing deactivating effect, which can be exploited in electrophilic aromatic substitution reactions to achieve specific substitution patterns that might be challenging to obtain through other routes. The synthesis of sophisticated pyridine-3,5-dicarbonitriles, for example, has been achieved starting from 4-bromobenzaldehyde, which undergoes a series of reactions including cyclocondensation and subsequent substitutions to yield complex aromatic systems. beilstein-journals.org

Table 1: Applications in Multi-Substituted Aromatic and Biaryl Systems

Application Starting Material Example Key Transformation Resulting Structure Type
Directed Aromatic Substitution 4-Bromobenzaldehyde Cyclocondensation, Bromination Polysubstituted Pyridine Dicarbonitrile
Biaryl Synthesis 2,6-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile Palladium-catalyzed cross-coupling Complex Biaryl System

The construction of macrocycles and polymers often relies on bifunctional reagents that can bridge molecular fragments. This compound, with its reactive benzylic bromide, is well-suited for such applications. In the synthesis of [2.2]paracyclophanes, a class of strained, bridged aromatic compounds, derivatives of benzyl halides are crucial intermediates. nih.govumich.edu For example, the synthesis of enantiomerically enriched [2.2]paracyclophane-4-thiol has been developed, highlighting the importance of functionalized benzyl-type structures in creating these unique three-dimensional molecules. beilstein-journals.org These methods often involve the strategic introduction and subsequent reaction of sulfur-containing groups. beilstein-journals.org

The reactivity of the benzylic bromide also lends itself to the synthesis of polymers containing benzylic thioether linkages. arkat-usa.orgrsc.org A one-pot reaction from benzyl halides and thiourea (B124793) provides a practical route to both symmetrical and unsymmetrical benzyl thioethers, avoiding the handling of odorous thiols. arkat-usa.org This methodology can be extended to create polymeric materials where the benzylic thioether unit is a repeating structural motif, imparting specific physical and chemical properties to the polymer. The ability to form these linkages efficiently under mild conditions is a significant advantage in polymer synthesis. rsc.org

Table 2: Applications in Macrocyclic and Polymeric Structures

Structure Type Synthetic Strategy Key Intermediate/Reaction Example Application
[2.2]Paracyclophanes Bridging of aromatic rings Benzylic bromination and subsequent cyclization Synthesis of chiral paracyclophane derivatives beilstein-journals.org
Benzylic Thioether Polymers One-pot reaction with thiourea In-situ generation of thiolate and reaction with benzyl halide Creation of polymers with tailored properties arkat-usa.org
Responsive Macrocycles Sequential alkylation and cyclization Bromoacetamide-activated peptides and bis-electrophile linkers Development of macrocycle libraries for screening nih.govnih.gov

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of a diverse range of nitrogen- and oxygen-containing heterocycles. The benzylic bromide can act as an electrophilic partner in reactions with various nucleophiles, leading to the construction of the heterocyclic core or the introduction of a substituted benzyl group onto a pre-existing heterocycle.

The synthesis of nitrogen-containing heterocycles frequently involves the alkylation of nitrogen atoms. This compound is an effective reagent for this purpose.

Triazoles: 1,2,3-Triazoles can be synthesized through various routes, including the 1,3-dipolar cycloaddition of azides with alkynes. rsc.org Subsequent N-alkylation with a benzyl bromide derivative like this compound can introduce this substituted benzyl group onto the triazole ring. nih.gov This approach allows for the late-stage diversification of triazole structures. rsc.org

Purines: In the synthesis of substituted purines, the N9 position is often alkylated. nih.gov For instance, 2,6-dichloropurine (B15474) can be reacted with benzyl bromide in the presence of a base to yield 9-benzyl-2,6-dichloropurine. This method is general and can be applied to introduce various substituted benzyl groups, including the 2,6-dichloro-4-methylbenzyl moiety, onto the purine (B94841) scaffold. nih.govutah.edunih.gov

Pyridazines: Pyridazine (B1198779) derivatives can be synthesized through the condensation of 1,4-dicarbonyl compounds with hydrazine. chemicalbook.comresearchgate.net The resulting pyridazine ring can then be functionalized. For example, 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine can be synthesized and subsequently undergo nucleophilic substitution reactions. arkat-usa.org The introduction of a benzyl group can be achieved through N-alkylation of a suitable pyridazine precursor. liberty.edu

Isoquinolines: The synthesis of isoquinolines can be achieved from benzylaminoacetonitriles via cyclization in strong acid. rsc.org By using a substituted benzylamine (B48309) derived from this compound, it is possible to construct isoquinolines bearing this specific substitution pattern.

Table 3: Synthesis of Nitrogen-Containing Heterocycles

Heterocycle Synthetic Method Role of Benzyl Bromide Derivative
Triazoles N-alkylation of a pre-formed triazole ring Introduction of the 2,6-dichloro-4-methylbenzyl group nih.gov
Purines N9-alkylation of a purine derivative Forms 9-(2,6-dichloro-4-methylbenzyl)purine derivatives
Pyridazines N-alkylation of a pyridazine precursor Functionalization of the pyridazine ring system liberty.edu
Isoquinolines Cyclization of a benzylaminoacetonitrile Forms the core structure of the isoquinoline (B145761) rsc.org

While the primary use of this compound is as an alkylating agent, the benzyl group itself can be a precursor to other functionalities. The benzylic position is susceptible to oxidation. worktribe.com For instance, a benzylic C-H bond can be oxidized to a carbonyl group. This transformation can be a key step in the synthesis of certain oxygen-containing heterocycles. Although direct synthesis of oxazoles from this specific compound is not prominently documented, a plausible synthetic route could involve the introduction of the 2,6-dichloro-4-methylbenzyl group into a molecule, followed by oxidative cyclization to form an oxazole (B20620) ring. The oxidation of benzylic ethers and amines to the corresponding carbonyl compounds is a known transformation that can be achieved using various reagents, including visible light-mediated methods. worktribe.com

Table 4: Synthesis of Oxygen-Containing Heterocycles

Heterocycle Synthetic Strategy Potential Role of Benzyl Moiety
Oxazoles Oxidative cyclization The benzylic carbon can be oxidized to a carbonyl group, which then participates in the formation of the oxazole ring.

Role in Protective Group Chemistry in Multi-Step Synthesis

In the multi-step synthesis of complex organic molecules, the temporary protection of reactive functional groups is often necessary. youtube.com The benzyl group is a commonly used protecting group for alcohols, phenols, and amines due to its stability under a wide range of reaction conditions and its relatively easy removal by hydrogenolysis. The 2,6-dichloro-4-methylbenzyl group can also serve as a protecting group with modified properties. The electron-withdrawing chloro groups can influence the stability of the protecting group and the conditions required for its cleavage. For example, in the synthesis of purine derivatives, a benzyl group can be introduced to protect a nitrogen atom, allowing for selective reactions at other positions of the purine ring. The protecting group can then be removed at a later stage of the synthesis. The specific substitution pattern of the 2,6-dichloro-4-methylbenzyl group may offer advantages in terms of stability or selective removal in certain synthetic contexts.

Table 5: Application in Protective Group Chemistry

Functional Group to be Protected Protecting Group Introduction Method Cleavage Method
Amine (e.g., in purines) 2,6-Dichloro-4-methylbenzyl Reaction with this compound Hydrogenolysis
Alcohol 2,6-Dichloro-4-methylbenzyl Williamson ether synthesis Hydrogenolysis
Phenol 2,6-Dichloro-4-methylbenzyl Williamson ether synthesis Hydrogenolysis

Advanced Spectroscopic and Structural Characterization in Benzylic Bromide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For 2,6-Dichloro-4-methylbenzyl bromide, ¹H and ¹³C NMR spectra offer unambiguous confirmation of its constitution by detailing the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry.

Aromatic Protons (Ar-H): The two equivalent protons on the aromatic ring are expected to appear as a singlet. Their chemical shift would be influenced by the deshielding effect of the adjacent chlorine atoms.

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group will produce a distinct singlet. The electronegativity of the bromine atom shifts this signal downfield.

Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position will also yield a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to symmetry, five distinct signals are expected:

Aromatic Carbons: Four signals for the aromatic carbons (C1, C2/C6, C3/C5, C4). The carbons bearing the chlorine atoms (C2/C6) will be significantly shifted downfield. The ipso-carbon attached to the bromomethyl group (C1) and the methyl-bearing carbon (C4) will also have characteristic shifts.

Benzylic Carbon (-CH₂Br): A single signal for the benzylic carbon, shifted upfield relative to the aromatic carbons but influenced by the attached bromine.

Methyl Carbon (-CH₃): A signal in the typical aliphatic region for the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ar-H (H3, H5) ~7.30 -
-CH₂Br ~4.65 ~30.0
-CH₃ ~2.35 ~20.5
C1 - ~135.0
C2, C6 - ~137.5
C3, C5 - ~129.5
C4 - ~140.0

Note: Values are estimations based on standard substituent effects and data from related compounds.

For context, the experimental shifts of related benzylic bromides show clear trends. In 4-methylbenzyl bromide, the aromatic protons appear as two doublets, while the benzylic and methyl protons are singlets. chemicalbook.com The introduction of two ortho-chloro substituents, as in the target molecule, would deshield the remaining aromatic protons and simplify the splitting pattern to a singlet.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." beilstein-journals.org Raman spectroscopy is particularly sensitive to the vibrations of C-C bonds in carbon materials. beilstein-journals.org For this compound, the spectra would be characterized by absorption bands corresponding to the vibrations of its specific structural motifs.

Key Vibrational Modes:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene (B1212753) groups are found between 3000-2850 cm⁻¹.

C=C Aromatic Stretching: The characteristic stretching of the benzene (B151609) ring gives rise to several bands in the 1600-1450 cm⁻¹ region.

-CH₂- Bending: The scissoring vibration of the methylene group is expected around 1450 cm⁻¹.

C-Cl Stretching: The strong carbon-chlorine stretching vibrations are typically observed in the 800-600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretch is found at lower wavenumbers, usually in the 600-500 cm⁻¹ region.

The combination of these bands provides definitive evidence for the presence of all key functional groups within the molecule. For comparison, the IR spectrum of the related 4-chlorobenzyl bromide shows characteristic peaks that align with these expected regions. nist.govspectrabase.com

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (-CH₃, -CH₂Br) Stretching 3000 - 2850
Aromatic C=C Ring Stretching 1600 - 1450
Methylene (-CH₂Br) Bending (Scissoring) ~1450
C-Cl Stretching 800 - 600

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of a compound. mdpi.com For this compound (C₈H₇BrCl₂), the monoisotopic mass is calculated to be 251.91081 Da. uni.lu The isotopic pattern in the mass spectrum would be highly characteristic, showing contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl) and the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: The electron ionization (EI) mass spectrum is expected to be dominated by fragmentation pathways involving the labile benzyl-bromide bond.

Loss of Bromine: The most prominent fragmentation would be the cleavage of the C-Br bond to lose a bromine radical (•Br), forming the stable 2,6-dichloro-4-methylbenzyl carbocation. This fragment [M-Br]⁺ would be the base peak in the spectrum.

Loss of Bromomethyl group: A secondary fragmentation pathway could involve the loss of the entire bromomethyl radical (•CH₂Br).

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in structural confirmation. uni.lu

Table 3: Predicted m/z for Adducts of this compound in High-Resolution Mass Spectrometry

Adduct Formula Predicted m/z
[M]⁺ [C₈H₇BrCl₂]⁺ 251.91026
[M+H]⁺ [C₈H₈BrCl₂]⁺ 252.91809
[M+Na]⁺ [C₈H₇BrCl₂Na]⁺ 274.90003
[M+K]⁺ [C₈H₇BrCl₂K]⁺ 290.87397

Data sourced from PubChemLite predictions. uni.lu

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound is not publicly documented, analysis of closely related structures allows for a detailed prediction of its solid-state conformation.

Predicted Molecular Structure:

Conformation: Studies on the analogous 2,6-dimethoxybenzyl bromide have shown that the C-Br bond is oriented essentially perpendicular to the plane of the benzene ring. mdpi.comresearchgate.net A similar conformation is expected for this compound to minimize steric hindrance between the bulky bromine atom and the ortho-chlorine substituents.

Planarity: The benzene ring itself is expected to be planar.

Bond Lengths and Angles: The C-Cl and C-Br bond lengths will be consistent with standard values for halogenated aromatic compounds. The bond angles around the sp² hybridized ring carbons will be approximately 120°, with some distortion due to the bulky substituents. In related nickel complexes, the phenyl ring of an N-6-benzhydryl-2,4-dichlorophenyl moiety adopts a nearly perpendicular orientation relative to the coordination plane, highlighting the steric influence of ortho-substituents. acs.org

Table 4: Expected Structural Parameters for this compound

Parameter Expected Value
C-Cl Bond Length ~1.74 Å
C-Br Bond Length ~1.95 Å
C-C (aromatic) Bond Length ~1.39 Å
C(aromatic)-C(benzylic) Bond Length ~1.51 Å
C-C-C (ring) Bond Angle ~120°
Dihedral Angle (Cl-C-C-C) ~0° (near planar)
Dihedral Angle (C-C-C-Br) ~90° (perpendicular)

Note: Values are estimations based on standard crystallographic data and analogous structures. mdpi.comresearchgate.netacs.org

The solid-state packing would likely be governed by weak intermolecular interactions, such as halogen bonding and van der Waals forces, to achieve the most stable crystal lattice.

Computational Chemistry and Mechanistic Insights into 2,6 Dichloro 4 Methylbenzyl Bromide Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic compounds. researchgate.net For 2,6-dichloro-4-methylbenzyl bromide, DFT calculations can elucidate key electronic properties that govern its chemical behavior. These calculations typically involve optimizing the molecule's geometry and then determining various electronic parameters.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.3 eVReflects chemical reactivity and stability
Electronegativity (χ)4.85 eVMeasures the tendency to attract electrons
Chemical Hardness (η)3.65 eVIndicates resistance to change in electron distribution
Electrophilicity Index (ω)3.23 eVQuantifies the electrophilic character

Note: The values presented in this table are illustrative and representative of what would be expected from DFT calculations for a molecule with this structure.

Analysis of Bonding and Charge Distribution (e.g., Natural Bond Orbital Analysis, Molecular Electrostatic Potential)

To gain a more detailed picture of the electron distribution within this compound, techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are employed. nih.gov

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This method allows for the quantification of donor-acceptor interactions within the molecule, which are key to understanding its stability and reactivity. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the chlorine lone pairs and the aromatic ring into the antibonding orbital of the C-Br bond. This delocalization weakens the C-Br bond, making the bromide a good leaving group in nucleophilic substitution reactions.

Molecular Electrostatic Potential (MEP) Map:

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative chlorine atoms, indicating areas that are rich in electrons. Conversely, a region of positive potential (colored blue) would be anticipated around the benzylic carbon and the hydrogen atoms of the methyl group, highlighting their electrophilic character. The area around the bromine atom would also exhibit a degree of positive potential on the carbon side, making it a prime target for nucleophiles.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Summary for Key Bonds in this compound

BondBond TypeOccupancyKey Donor-Acceptor Interactions
C(benzyl)-Brσ~1.98 eσ(C-Br) accepts electron density from the aromatic ring and Cl lone pairs
C(ring)-Clσ~1.99 eLone pairs on Cl donate to adjacent σ orbitals
C(ring)-C(benzyl)σ~1.97 eHyperconjugation with the C-Br bond

Note: The values and interactions are illustrative, based on general principles of NBO analysis for similar halogenated aromatic compounds.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. researchgate.netnrel.gov For this compound, which is a substituted benzyl (B1604629) bromide, a primary reaction of interest is nucleophilic substitution. researchgate.net

Computational studies can be used to model the reaction of this compound with various nucleophiles. By calculating the energies of the reactants, products, intermediates, and transition states, the reaction mechanism can be determined. For example, it can be ascertained whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate.

The steric hindrance provided by the two chlorine atoms at the ortho positions would likely influence the preferred reaction pathway. Computational modeling can quantify this steric effect and predict the activation energy for both SN1 and SN2 pathways. The results would likely show a higher activation barrier for a direct backside attack (SN2) due to the bulky chlorine atoms, potentially favoring a pathway with more SN1 character, especially with weaker nucleophiles or in polar, protic solvents.

Furthermore, these models can predict the geometry of the transition state, providing a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Future Directions and Emerging Research Avenues for 2,6 Dichloro 4 Methylbenzyl Bromide Chemistry

Innovations in Catalytic Methodologies for Benzylic Bromide Transformations

The transformation of benzylic bromides, including 2,6-dichloro-4-methylbenzyl bromide, is being revolutionized by advanced catalytic methodologies. These innovations aim to enhance reaction efficiency, selectivity, and substrate scope, moving beyond classical approaches.

A key area of development is photocatalysis . Researchers have developed cooperative catalytic systems that merge nucleophilic catalysis with photoredox cycles. For instance, the use of lutidine as a nucleophilic catalyst can activate benzyl (B1604629) halides by forming lutidinium salts. organic-chemistry.org These salts have lower reduction potentials, making them amenable to reduction by a photocatalyst under visible light, which in turn generates the desired benzylic radicals for subsequent reactions like Giese coupling with electron-deficient alkenes. organic-chemistry.orgnih.gov This strategy effectively "levels" the reduction potentials of various benzyl halides, allowing a standard set of reaction conditions to be applied to a broad range of substrates that would otherwise be difficult to reduce directly. nih.gov Another innovative photocatalytic approach employs metal halide perovskite nanocrystals (NCs) as heterogeneous photocatalysts. researchgate.net These materials exhibit strong visible-light absorption and efficient charge transfer, enabling C-C cross-coupling reactions. researchgate.net The proposed mechanism involves the generation of a benzyl radical anion via electron transfer from the photoexcited perovskite NC. researchgate.net

Transition-metal catalysis , particularly with nickel, has also seen significant advancements. Nickel catalysts are effective for various cross-coupling reactions involving benzylic bromides. nih.gov Nickel-catalyzed reductive cross-coupling reactions can form challenging sp³-sp³ carbon-carbon bonds, for example, in the synthesis of dihydrostilbene derivatives from benzyl bromides and benzyl sulfonium (B1226848) salts. nih.gov Dual catalytic systems, sometimes combining a nickel catalyst with a second catalyst like cobalt or a photoredox catalyst, are expanding the scope of cross-electrophile couplings. rsc.orgnih.gov These systems can couple two different electrophiles, such as an aryl halide and an alkyl halide, a powerful method for C(sp²)–C(sp³) bond formation. nih.gov Recent developments in nickel catalysis have also focused on the dicarbofunctionalization of alkenes, where a benzylic group can be one of the functionalities added across the double bond. rsc.org Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative to palladium-based systems for coupling organoboron reagents or in cross-electrophile couplings with disulfides. chemrxiv.orgbris.ac.uk

Table 1: Emerging Catalytic Systems for Benzylic Bromide Transformations
Catalytic SystemTransformation TypeKey FeaturesReference
Lutidine/Photocatalyst (e.g., Ir(ppy)₃)Radical Generation / Giese CouplingCooperative catalysis levels reduction potentials of benzyl halides. organic-chemistry.orgnih.gov
Pd/CsPbX₃ Perovskite NCsC-C Cross-CouplingHeterogeneous photocatalysis with visible light. researchgate.net
Nickel/Ligand (e.g., dtbbpy)Reductive Cross-Electrophile CouplingForms C(sp³)–C(sp³) bonds; couples two electrophiles. nih.govnih.gov
Iron Pentacarbonyl (Fe(CO)₅)Cross-Electrophile CouplingCouples benzyl halides with disulfides without a terminal reductant. chemrxiv.org
Dual Photoredox/Nickel CatalysisAlkene CarbofunctionalizationThree-component reactions to form C-C and C-heteroatom bonds. rsc.org

Integration into Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic routes involving this compound, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govcarlroth.comunibo.it

One significant advancement is the development of greener bromination methods. A photocatalytic oxidative benzylic bromination process has been developed using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source and oxidant, respectively. nih.govacs.org This method is inherently safer and more atom-economical than traditional methods using elemental bromine, with water as the only byproduct. nih.gov Performing this reaction in a microchannel reactor further enhances safety and efficiency by improving light penetration and process control, leading to high yields of products like 2,6-dichlorobenzyl bromide. nih.govacs.org This system avoids the hazards associated with batch reactors and the environmental issues of many conventional brominating agents. nih.gov Similarly, the H₂O₂–HBr system has been highlighted as an organic-waste-free and organic-solvent-free bromination method in the synthesis of precursors for advanced materials. beilstein-journals.org

The shift from stoichiometric reagents to catalytic ones is a core principle of green chemistry. nih.govcarlroth.com The catalytic methods discussed in the previous section, such as those using nickel or iron, are prime examples of this principle in action, as they replace less efficient, waste-generating processes. nih.govbris.ac.uk Furthermore, the use of continuous flow processing, as demonstrated with microchannel reactors, represents another key green chemistry tool. rsc.org It allows for better control, reduced reaction volumes, and often leads to cleaner reactions with fewer byproducts, thus simplifying purification and reducing solvent waste. rsc.org

Biocatalysis presents another frontier for green synthesis. nih.gov While direct applications to this compound are still emerging, the use of engineered enzymes for various transformations is a rapidly growing field. youtube.com Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media), are highly selective, and derive from renewable sources, aligning perfectly with green chemistry principles. nih.govnih.gov Future research may focus on discovering or engineering enzymes, such as halogenases or dehalogenases, that can act on highly substituted substrates like this compound, or enzymes that can utilize it as a building block in complex syntheses. nih.gov

Exploration of Novel Applications in Materials Science and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable intermediate for advanced applications in both materials science and medicinal chemistry.

In materials science, this compound serves as a key precursor in the synthesis of specialty polymers. For example, it is used to prepare 4,7,12,15-tetrachloro[2.2]paracyclophane, the direct precursor to Parylene D. beilstein-journals.org Parylene D is a high-performance conformal coating material valued in microelectronics and other industries for its low dielectric constant, high thermal stability, and chemical inertness. beilstein-journals.org The synthesis involves a dimerization step where the benzylic bromide is converted to a trimethylammonium salt, which then undergoes elimination and dimerization. beilstein-journals.org Research in this area focuses on improving the efficiency and sustainability of this synthesis. beilstein-journals.org Furthermore, the general reactivity of benzylic halides under nickel catalysis opens avenues for creating novel polymers. Nickel catalysts with specific α-diimine ligands are used for ethylene (B1197577) polymerization, and by modifying these ligands—a process where a substituted benzyl bromide could be a starting material—the properties of the resulting polyethylene, such as crystallinity and mechanical strength, can be precisely controlled. acs.org

In medicinal chemistry, halogenated aromatic compounds are crucial scaffolds for bioactive molecules. The chlorine atoms and the reactive benzylic bromide handle on this compound make it an important intermediate for synthesizing potential therapeutic agents. nih.gov Benzylic bromides are common alkylating agents used to introduce a substituted benzyl group into a target molecule, a frequent step in drug discovery. For instance, it is a known intermediate in the synthesis of various bioactive molecules, including functionalized researchgate.netresearchgate.net-thiazines and 2-benzyloxybenzamides. nih.gov The development of new catalytic methods, particularly cross-coupling reactions, expands the range of complex molecules that can be synthesized from this starting material. nih.gov For example, palladium-catalyzed dynamic kinetic asymmetric cross-coupling reactions of biaryl bromides with carbene precursors allow for the synthesis of complex, axially chiral molecules that are important in drug development. nih.gov The integration of a fragment like the 2,6-dichloro-4-methylbenzyl group could be explored to modulate the biological activity and pharmacokinetic properties of new drug candidates.

Deeper Mechanistic Understanding of Complex Reaction Systems

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Research into the reactivity of this compound and related compounds is leveraging both computational and experimental techniques.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the nucleophilic substitution reactions of benzyl bromides. researchgate.net These studies can model transition states and calculate activation parameters, revealing how electronic effects of substituents on the aromatic ring influence reaction rates and mechanisms. researchgate.net For example, calculations have shown that the transition states in Sₙ2 reactions of benzyl bromides vary from loose to tight depending on whether the substituents are electron-donating or electron-withdrawing. researchgate.net Such computational models are essential for predicting reactivity and guiding the development of new reactions.

Mechanistic investigations are also critical in the burgeoning field of photocatalysis. Studies on the cooperative catalytic coupling of benzyl bromides have proposed a dual-cycle mechanism involving a nucleophilic catalyst (lutidine) and a photocatalyst. organic-chemistry.orgnih.gov Experimental evidence, such as the successful reaction of in-situ-formed lutidinium salts, supports the proposed pathway where single-electron transfer (SET) to the lutidinium salt is a key step. organic-chemistry.orgnih.gov Similarly, for photocatalysis using perovskite nanocrystals, the proposed mechanism involves photoinduced electron transfer to the benzyl bromide to generate a radical anion, which then fragments. researchgate.net

Understanding the behavior of intermediates is also a key research focus. The photochemical radical bromination of toluenes has been modeled computationally to understand the microkinetics of the radical chain mechanism. dntb.gov.ua In electrocatalysis, single-nanoparticle collision experiments are being used to study the reduction of benzyl bromide at a fundamental level. acs.org These experiments can quantify the catalytic behavior at the single-particle level, revealing how factors like nanoparticle size and morphology affect the reaction mechanism and efficiency. acs.org For transition-metal-catalyzed reactions, mechanistic studies help elucidate the roles of different oxidation states of the metal (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and the nature of the key intermediates in the catalytic cycle, such as oxidative addition complexes and radical species. rsc.orgnih.gov

Table 2: Mechanistic Investigation Techniques for Benzylic Bromide Reactions
TechniqueFocus of StudyKey InsightsReference
Density Functional Theory (DFT)Nucleophilic Substitution (Sₙ2)Calculates activation energies; models transition state structures. researchgate.net
Cyclic Voltammetry & SpectroelectrochemistryPhotocatalytic Radical GenerationMeasures reduction potentials of intermediates (e.g., lutidinium salts). nih.gov
Computational Microkinetic ModelingRadical Chain BrominationElucidates the detailed steps and kinetics of radical reactions. dntb.gov.ua
Single-Nanoparticle ElectrochemistryElectrocatalytic ReductionExamines the effect of catalyst size and morphology on mechanism. acs.org
In-situ Spectroscopy / Kinetic AnalysisTransition-Metal CatalysisIdentifies catalytic intermediates and determines rate-limiting steps. nih.govnih.gov

Q & A

Q. How can researchers optimize the synthesis of 2,6-Dichloro-4-methylbenzyl bromide to maximize yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometric ratios of precursors (e.g., 2,6-Dichlorotoluene derivatives) and brominating agents. Use catalytic systems involving H₂O₂ and KBr to generate HBr in situ, ensuring pH is maintained at ~1 to favor bromide ion availability . Solvent selection (e.g., dichloromethane/water biphasic systems) can enhance phase separation and reduce side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or acetone) effectively removes impurities like dibromo-methylbenzene byproducts . Monitor reaction progress with TLC or GC-MS to terminate at peak yield .

Q. What analytical techniques are most effective for characterizing this compound, and how should researchers interpret key data?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substitution patterns. For example, the methyl group at the 4-position appears as a singlet (~δ 2.4 ppm), while aromatic protons in the 2- and 6-positions show splitting due to coupling .
  • X-ray Crystallography : Resolve crystal structure to validate steric effects of chlorine substituents and bromide positioning .
  • GC-MS/HPLC : Assess purity (>95%) and detect trace impurities (e.g., benzaldehyde or dibrominated derivatives) using retention time alignment and mass fragmentation patterns .

Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?

  • Methodological Answer : Major impurities include unreacted 2,6-Dichloro-4-methyltoluene, dibromo-methylbenzene (from over-bromination), and oxidation byproducts (e.g., benzaldehyde). Use GC-MS to identify these via molecular ion peaks (e.g., m/z 218 for dibromo derivatives) . Purify via fractional distillation (for volatile impurities) or silica gel chromatography with gradient elution .

Advanced Research Questions

Q. How do electron-withdrawing substituents at the 2- and 6-positions influence the reactivity of 4-methylbenzyl bromide derivatives in nucleophilic substitution reactions?

  • Methodological Answer : The 2,6-dichloro substituents create steric hindrance and electron-withdrawing effects, slowing SN₂ mechanisms but favoring SN₁ pathways in polar solvents. Compare reactivity with analogs (e.g., 2,6-Difluorobenzyl bromide) via kinetic studies using nucleophiles like azide ions. Monitor reaction rates via 19^19F NMR or conduct Hammett plots to quantify substituent effects .

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR or GC-MS) be systematically resolved?

  • Methodological Answer :
  • Unexpected NMR Peaks : Assign peaks using 2D NMR (COSY, HSQC) to distinguish diastereomers or rotamers. For example, coupling between aromatic protons and adjacent substituents can clarify splitting patterns .
  • GC-MS Anomalies : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For isobaric impurities, employ tandem MS/MS fragmentation .

Q. What intermediates are proposed in the bromination of 2,6-Dichloro-4-methyltoluene, and how can their formation be validated experimentally?

  • Methodological Answer : Proposed intermediates include a benzylic radical (via H₂O₂/KBr oxidative bromination) and a bromonium ion transition state. Use radical trapping agents (e.g., TEMPO) to isolate intermediates, characterized by EPR spectroscopy. Validate via isotopic labeling (e.g., 81^{81}Br) to track bromide incorporation pathways .

Q. What factors affect the stability of this compound under storage, and how can degradation be minimized?

  • Methodological Answer : Degradation occurs via hydrolysis (moisture) or light-induced radical reactions. Store under inert gas (N₂/Ar) in amber glass at –20°C. Monitor stability via periodic NMR or IR to detect OH or carbonyl groups from hydrolysis/oxidation . Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical pathways .

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2,6-Dichloro-4-methylbenzyl bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.